molecular formula C11H7FN2S B1331762 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 7025-29-8

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B1331762
CAS RN: 7025-29-8
M. Wt: 218.25 g/mol
InChI Key: MLJMNXPHZZTCAX-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C12H7FN2O2S . It has been studied for its potential antifungal and antiproliferative activities .


Synthesis Analysis

The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole derivatives has been described in several studies . These compounds have been synthesized and tested for their in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .


Molecular Structure Analysis

The molecular structure of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is characterized by the presence of an imidazo[2,1-b][1,3]thiazole nucleus, which is a very interesting scaffold in terms of chemistry and biological activity .

Safety And Hazards

Safety data for 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole suggests that dust formation should be avoided and that personal protective equipment should be used when handling this compound . It has also been noted that some derivatives of this compound have low cytotoxicity and hemolysis .

Future Directions

The future directions for research on 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole could include further investigation into its mechanism of action and potential applications in the treatment of various diseases. More efforts are required from medicinal chemists for the development of more efficient and safer anticancer agents .

properties

IUPAC Name

6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJMNXPHZZTCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357792
Record name 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

CAS RN

7025-29-8
Record name 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-aminothiazole (H) (23.7 g, 0.23 mol) and 2-bromo-1-(4-fluorophenyl)-ethanone (I) (50 g, 0.23 mol) is added absolute ethanol (600 mL). The reaction is allowed to reflux with vigorous stirring for 16 hours. The reaction mixture is reduced to half its original volume in vacuo. The remaining liquid is poured onto ice and the solution made basic by the addition of ammonium hydroxide solution (30%). The resulting fine solid is filtered and washed with water. The dark yellow solid so obtained is dried in a vacuum oven at 50° C. to provide 6-(4-fluorophenyl)-imidazo[2,1-b]thiazole (J) (43.0 g, 86%).
Quantity
23.7 g
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50 g
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Synthesis routes and methods II

Procedure details

To a mixture of 2-aminothiazole (23.7 g, 0.23 mol) and 2-bromo-4′-fluoroacetophenone (alternatively named: 2-bromo-1-(4-fluorophenyl)-ethanone) (50 g, 0.23 mol) is added absolute ethanol (600 ml). The reaction is allowed to reflux with vigorous stirring for 16 hours. The reaction mixture is reduced to half its original volume in vacuo. The remaining liquid is poured onto ice and the solution made basic by the addition of ammonium hydroxide solution (30%). The resulting fine solid is filtered and washed with water. The dark yellow solid so obtained is dried in a vacuum oven at 50° C. to provide 6-(4-fluorophenyl)-imidazo[2,1-b]thiazole (43.0 g, 86%).
Quantity
23.7 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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600 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kamal, D Dastagiri, MJ Ramaiah, JS Reddy… - …, 2010 - Wiley Online Library
A new class of imidazo[2,1‐b]thiazole chalcone derivatives were synthesized and evaluated for their anticancer activity. These chalcone derivatives show promising activity, with log GI …

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